molecular formula C15H15ClFNO3S B5507099 {4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol

{4-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol

Cat. No. B5507099
M. Wt: 343.8 g/mol
InChI Key: JSYIXMHVTVYGRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with complex structures often involves multiple steps, including the formation of rings, the introduction of functional groups, and the establishment of stereochemistry. Techniques such as X-ray diffraction crystallography are crucial for establishing the structure of synthesized compounds (Heng-Shan Dong et al., 2009). The synthesis of related compounds demonstrates the importance of precise control over reaction conditions to achieve desired outcomes.

Molecular Structure Analysis

The determination of molecular structure is essential for understanding a compound's chemical behavior and interactions. X-ray crystallography provides detailed insights into the arrangement of atoms within a molecule, revealing how molecular conformation influences its properties and reactivity (Jia Hao Goh et al., 2010). This analysis is fundamental for compounds of interest in various scientific fields.

Chemical Reactions and Properties

Chemical compounds exhibit specific reactions based on their molecular structures. For example, certain functional groups might undergo nucleophilic addition, substitution, or elimination reactions. The reactivity towards sulfur- and oxygen-containing nucleophiles, as seen in related compounds, highlights the significance of functional groups in determining chemical behavior (P. Pouzet et al., 1998).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystalline structure are influenced by the molecular arrangement and interactions within a compound. The study of similar compounds through crystallographic analysis sheds light on how molecular features impact these properties (L. Pei et al., 2013).

Chemical Properties Analysis

The chemical properties of a compound, including acidity, basicity, reactivity with other chemical species, and stability, are determined by its molecular structure and electronic configuration. Investigations into the reactivity of halogenobenzofurazans with nucleophiles, for instance, provide insights into how substitutions on the aromatic ring influence chemical properties (D. D. Monte et al., 1971).

Scientific Research Applications

1. Chemical Shifts and Structure Analysis

A study by Avendaño et al. (1990) discusses the carbon-13 chemical shifts of trisubstituted methanols with various substituents, including 2-benzothienyl, which is relevant to the compound . This research provides insights into the structure and electronic environment of such compounds (Avendaño, De Diego, & Elguero, 1990).

2. Reactivity with Nucleophiles

The work of Monte et al. (1971) explores the reactivity of halogenobenzofurazans, including 4-chloro- and 4-fluoro-benzofurazan, with nucleophiles. This research is relevant for understanding the reactivity of similar structures in the compound of interest (Monte, Sandri, Nunno, Florio, & Todesco, 1971).

3. Fluorescence Derivatization for Chromatography

Yamaguchi et al. (1987) and Iwata et al. (1986) provide insights into the use of specific reagents for fluorescence derivatization of alcohols, which could be applicable for analyzing derivatives of the mentioned compound in high-performance liquid chromatography (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987); (Iwata, Yamaguchi, Hara, Nakamura, & Ohkura, 1986).

4. Catalyst in Huisgen 1,3-Dipolar Cycloadditions

Ozcubukcu et al. (2009) discuss a ligand that forms a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition, which could be a potential application for the compound (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

5. Electrocatalysis and Assay Applications

Research by Smyth and Ivaska (1985) on the electrochemical oxidation of benzodiazepines, including their assays in biological fluids, might provide insights into potential electrochemical applications of the compound (Smyth & Ivaska, 1985).

6. Spectroscopic Studies of Molecular Aggregation

The study by Matwijczuk et al. (2016) on the aggregation effects in certain compounds in different solvents can shed light on the behavior of similar compounds, including the one , under various conditions (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).

properties

IUPAC Name

(3-chloro-4-fluoro-1-benzothiophen-2-yl)-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO3S/c16-13-12-10(17)2-1-3-11(12)22-14(13)15(20)18-4-5-21-8-9(6-18)7-19/h1-3,9,19H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYIXMHVTVYGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1C(=O)C2=C(C3=C(C=CC=C3S2)F)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[(3-Chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol

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